molecular formula C9H14N2O B1473892 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1547222-20-7

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1473892
CAS No.: 1547222-20-7
M. Wt: 166.22 g/mol
InChI Key: HJMHZDMKMDXNDJ-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole-derived aldehyde characterized by a 1H-pyrazole ring substituted with ethyl groups at the 3- and 5-positions and an acetaldehyde moiety at the 1-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol.

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMHZDMKMDXNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 3,5-Diethylpyrazole Core

The pyrazole ring substituted with ethyl groups at positions 3 and 5 is typically synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone).

Typical procedure:

  • React hydrazine hydrate with pentane-2,4-dione in acetic acid or ethanol under reflux conditions.
  • The reaction proceeds via cyclocondensation, forming the 3,5-diethylpyrazole ring.
  • Isolation is achieved by precipitation or extraction, followed by purification through recrystallization.

Example data from related pyrazole syntheses:

Parameter Condition/Result
Solvent Acetic acid
Temperature 0°C to room temperature, then reflux
Reaction time 24 hours
Yield Up to 88% (for similar pyrazole derivatives)
Product state White crystalline solid
Melting point ~173–175 °C (for 3,5-dimethyl analog)

This method is adapted from syntheses of 3,5-dimethylpyrazole derivatives and can be extrapolated to diethyl substitution by using pentane-2,4-dione or similar diketones with ethyl substituents.

Alternative Synthetic Routes

Some literature reports alternative modular syntheses of pyrazole derivatives, which could be adapted for 3,5-diethyl substitution:

  • One-pot two-component synthesis:
    React hydrazones derived from aryl aldehydes with substituted acetophenones in the presence of catalytic iodine and acid in ethanol. Although primarily for diarylpyrazoles, modifications could allow introduction of alkyl substituents.

  • Cross-coupling approaches:
    Suzuki or other palladium-catalyzed cross-coupling reactions can be used to attach pyrazole rings to various substituents, but these are more common for aryl substitutions rather than alkyl groups like ethyl.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclocondensation + N-alkylation Hydrazine + pentane-2,4-dione; bromoacetaldehyde Acetic acid reflux; K2CO3, DMF, 60–80 °C 70–88 Straightforward, scalable Requires careful alkylation control
Vilsmeier-Haack formylation 3,5-diethylpyrazole; DMF + POCl3 0°C to RT, 2–4 h 75–90 Direct aldehyde introduction Use of corrosive reagents
One-pot hydrazone condensation Hydrazones + substituted ketones I2, acid catalyst, ethanol, reflux Moderate Modular, mild conditions Mostly for diarylpyrazoles

Analytical Data and Characterization

Typical characterization of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde includes:

  • [^1H NMR](pplx://action/followup): Signals corresponding to ethyl groups (triplets and quartets), pyrazole ring protons, and aldehyde proton (~9–10 ppm).
  • [^13C NMR](pplx://action/followup): Signals for pyrazole carbons, ethyl carbons, and aldehyde carbon (~190–200 ppm).
  • Melting point: Depending on purity, usually crystalline solid.
  • Mass spectrometry: Molecular ion peak consistent with molecular weight.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Pyrazole Substituents

The substituents on the pyrazole ring significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituents (Pyrazole) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3,5-Diethyl-1H-pyrazol-1-yl)acetaldehyde 3,5-diethyl Aldehyde (-CHO) C₉H₁₄N₂O 166.22 High electrophilicity; potential ligand or pheromone precursor
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide 3,5-dimethyl Hydrazide (-CONHNH₂) C₇H₁₂N₄O 168.20 Enhanced hydrogen-bonding capacity; used in hydrazide-based syntheses
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate 3,5-dimethyl Ester (-COOEt) C₉H₁₄N₂O₂ 198.22 Lower reactivity; ester group improves stability
  • Ethyl vs.
  • Electronic Effects: Ethyl groups are stronger electron donors than methyl groups, which may modulate the pyrazole ring’s aromaticity and the aldehyde’s electrophilicity.

Functional Group Derivatives

The functional group attached to the pyrazole ring dictates reactivity and application:

Compound Name Functional Group Reactivity/Applications
This compound Aldehyde (-CHO) Electrophilic; prone to nucleophilic addition (e.g., Schiff base formation)
2-(3,5-Diethyl-1H-pyrazol-1-yl)acetic acid Carboxylic acid (-COOH) Ionic interactions; metal chelation
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid Carboxylic acid (-COOH) Increased steric hindrance; niche coordination chemistry
  • Aldehyde vs. Carboxylic Acid : The aldehyde group offers reactivity for condensation reactions, whereas the carboxylic acid facilitates salt formation and metal binding.
  • Hydrazide Derivatives : The hydrazide group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide enables use in heterocyclic syntheses (e.g., triazoles) .

Biological Activity

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and implications for drug development.

This compound features a pyrazole ring substituted with ethyl groups, enhancing its lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, which may influence its pharmacological properties .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Percentage Inhibition
IL-61050%
TNF-α1045%
IL-1β1040%

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors in biological systems. It may modulate signaling pathways related to inflammation and microbial resistance .

Case Studies

Several case studies have explored the effects of this compound in vivo. For instance, a study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced arthritis. The results indicated a promising therapeutic potential for inflammatory diseases .

Comparison with Related Compounds

When compared to structurally similar compounds such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, the diethyl derivative shows enhanced biological activity due to the increased steric bulk and hydrophobic interactions conferred by the ethyl groups. This structural variation may lead to differences in pharmacokinetic profiles and therapeutic efficacy .

Table 3: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity (%)
This compound16 - 64 µg/mL40 - 50%
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde32 - 128 µg/mL30 - 40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
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2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

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